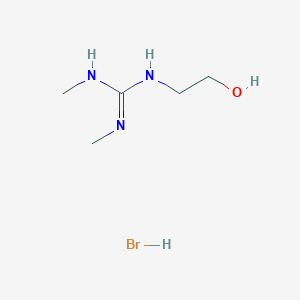
2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone, also known as BTTN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone varies depending on its application. In the case of its anticancer activity, 2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone inhibits the activity of protein kinase CK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of its substrate proteins. This leads to the inhibition of cell growth and proliferation. In the case of its fluorescent probe activity, 2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone binds to specific biomolecules, such as proteins and nucleic acids, and emits fluorescence upon excitation. In the case of its water treatment activity, 2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone adsorbs heavy metal ions through electrostatic and coordination interactions.
Biochemical and Physiological Effects
2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, its long-term effects on human health and the environment are still unknown and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is its versatility, as it can be used in various applications due to its unique chemical structure. Additionally, its synthesis method has been optimized to yield high purity and high yield. However, one of the limitations of 2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain applications.
Direcciones Futuras
There are several future directions for the research on 2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone. In medicinal chemistry, further studies are needed to optimize its anticancer activity and evaluate its potential use in combination therapy with other anticancer agents. In material science, 2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone can be further explored as a building block for the synthesis of functional materials with unique properties. In environmental science, 2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone can be further investigated as a potential water treatment agent for the removal of heavy metal ions from contaminated water sources. Additionally, further studies are needed to evaluate its long-term effects on human health and the environment.
Métodos De Síntesis
The synthesis of 2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone involves the reaction of 2-methyl-2,3-dihydro-1H-indole with 1H-benzotriazole-1-carboxamidine in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been optimized to yield high purity and high yield of 2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone.
Aplicaciones Científicas De Investigación
2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone has been investigated as a potential anticancer agent due to its ability to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. 2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone has also been studied for its potential use as a fluorescent probe for imaging biological systems. In material science, 2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone has been explored as a building block for the synthesis of functional materials, such as polymers and nanoparticles. In environmental science, 2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone has been investigated as a potential water treatment agent due to its ability to adsorb heavy metal ions.
Propiedades
IUPAC Name |
2-(benzotriazol-1-yl)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-10-13-6-2-4-8-15(13)21(12)17(22)11-20-16-9-5-3-7-14(16)18-19-20/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBAMQXNBQBSPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)


![4-[4-(4-Methoxyphenyl)-2-morpholin-4-yl-6-(trichloromethyl)-1,3,5-triaza-2lambda5-phosphacyclohexa-2,4,6-trien-2-yl]morpholine](/img/structure/B7545451.png)

![3-methyl-6-phenyl-N-[4-(2H-tetrazol-5-yl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7545461.png)
![3,4-dihydro-1(2H)-quinolinyl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7545469.png)

![4-[3-(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-2-hydroxypropoxy]benzonitrile](/img/structure/B7545480.png)


![N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide](/img/structure/B7545518.png)
